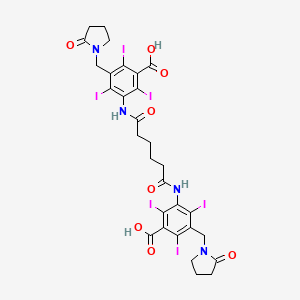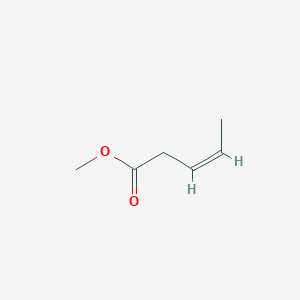
(Z)-3-Pentenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Pentenoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from pentenoic acid and methanol, and it features a double bond in the Z-configuration, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-3-Pentenoic acid, methyl ester can be synthesized through the esterification of (Z)-3-pentenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
(Z)-3-Pentenoic acid+MethanolH2SO4(Z)-3-Pentenoic acid, methyl ester+Water
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the by-products, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Pentenoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (Z)-3-pentenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents can convert the ester into different products, depending on the conditions used.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: (Z)-3-Pentenoic acid and methanol.
Reduction: (Z)-3-Penten-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Aplicaciones Científicas De Investigación
(Z)-3-Pentenoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-Pentenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: Another ester with a simpler structure.
Ethyl acetate: Commonly used solvent with similar properties.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
(Z)-3-Pentenoic acid, methyl ester is unique due to its double bond in the Z-configuration, which affects its reactivity and interactions compared to other esters. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.
Propiedades
Número CAS |
36781-66-5 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
methyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3- |
Clave InChI |
KJALUUCEMMPKAC-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\CC(=O)OC |
SMILES canónico |
CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


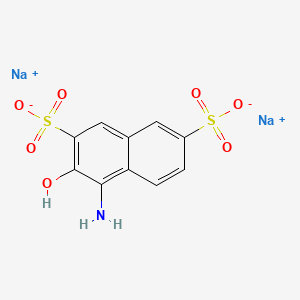

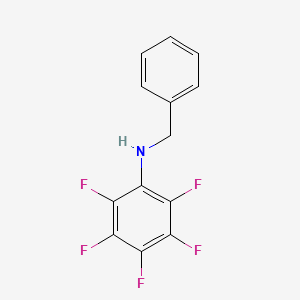
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
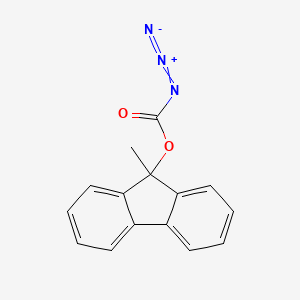
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
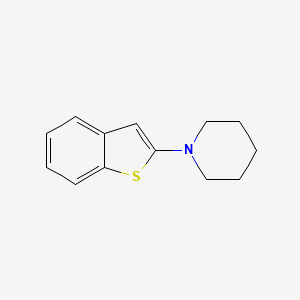
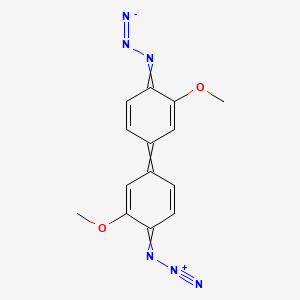
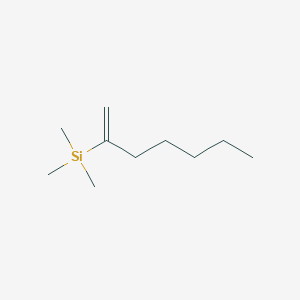
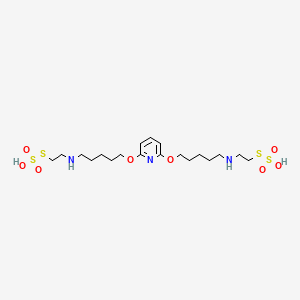

![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
